2-(4-Butoxyphenyl)-5-(4'-octylbiphenyl-4-yl)-1,3,4-oxadiazole 2-(4-Butoxyphenyl)-5-(4'-octylbiphenyl-4-yl)-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 5609-74-5
VCID: VC15713685
InChI: InChI=1S/C32H38N2O2/c1-3-5-7-8-9-10-11-25-12-14-26(15-13-25)27-16-18-28(19-17-27)31-33-34-32(36-31)29-20-22-30(23-21-29)35-24-6-4-2/h12-23H,3-11,24H2,1-2H3
SMILES:
Molecular Formula: C32H38N2O2
Molecular Weight: 482.7 g/mol

2-(4-Butoxyphenyl)-5-(4'-octylbiphenyl-4-yl)-1,3,4-oxadiazole

CAS No.: 5609-74-5

Cat. No.: VC15713685

Molecular Formula: C32H38N2O2

Molecular Weight: 482.7 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Butoxyphenyl)-5-(4'-octylbiphenyl-4-yl)-1,3,4-oxadiazole - 5609-74-5

Specification

CAS No. 5609-74-5
Molecular Formula C32H38N2O2
Molecular Weight 482.7 g/mol
IUPAC Name 2-(4-butoxyphenyl)-5-[4-(4-octylphenyl)phenyl]-1,3,4-oxadiazole
Standard InChI InChI=1S/C32H38N2O2/c1-3-5-7-8-9-10-11-25-12-14-26(15-13-25)27-16-18-28(19-17-27)31-33-34-32(36-31)29-20-22-30(23-21-29)35-24-6-4-2/h12-23H,3-11,24H2,1-2H3
Standard InChI Key VQCKBEXDCNJUJY-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)OCCCC

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound’s structure comprises a 1,3,4-oxadiazole core linked to two aromatic systems:

  • Position 2: A 4-butoxyphenyl group (C6H4OC4H9\text{C}_{6}\text{H}_{4}-\text{O}-\text{C}_{4}\text{H}_{9}), introducing electron-donating alkoxy substituents.

  • Position 5: A 4'-octylbiphenyl moiety (C6H5C6H4C8H17\text{C}_{6}\text{H}_{5}-\text{C}_{6}\text{H}_{4}-\text{C}_{8}\text{H}_{17}), providing hydrophobicity and planar rigidity .

The octyl chain enhances lipid solubility, potentially improving membrane permeability—a critical factor in drug design .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC32H38N2O2\text{C}_{32}\text{H}_{38}\text{N}_{2}\text{O}_{2}
Molecular Weight482.7 g/mol
IUPAC Name2-(4-butoxyphenyl)-5-[4-(4-octylphenyl)phenyl]-1,3,4-oxadiazole
Canonical SMILESCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)OCCCC

Spectroscopic and Computational Data

  • InChI Key: VQCKBEXDCNJUJY-UHFFFAOYSA-N , confirming stereochemical uniqueness.

  • 3D Conformation: Molecular dynamics simulations predict a planar biphenyl system with the octyl chain adopting a helical conformation, minimizing steric clashes .

Synthesis and Optimization Strategies

Table 2: Comparative Synthesis Routes for 1,3,4-Oxadiazoles

MethodReagents/ConditionsYield (%)Limitations
CyclodehydrationPOCl₃, 80–100°C, 6–8 hrs60–75Harsh conditions, byproducts
Copper-Catalyzed OxidationCuI, O₂, DMF, 120°C, 12 hrs85–92Requires inert atmosphere

Tailored Approaches for Target Compound

The 4-butoxyphenyl and 4'-octylbiphenyl groups likely necessitate sequential Suzuki-Miyaura couplings or Ullmann reactions to introduce substituents post-oxadiazole ring formation. Computational modeling suggests that the octyl chain’s length optimizes solubility without compromising aromatic stacking interactions .

Challenges and Future Directions

Synthetic Scalability

Current copper-catalyzed methods require optimization for:

  • Cost reduction: Replacement of noble metal catalysts.

  • Stereocontrol: Enantioselective synthesis for chiral variants.

Pharmacokinetic Profiling

  • Absorption: The octyl chain may enhance logP (>5), risking hepatotoxicity.

  • Metabolism: CYP450 isoform interactions remain uncharacterized.

Targeted Drug Delivery

Functionalization with PEGylated nanoparticles or antibody-drug conjugates could mitigate off-target effects while leveraging the compound’s lipophilicity.

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